4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk]benzazepine-2,6,7(1H)-trione follows established International Union of Pure and Applied Chemistry conventions for complex fused heterocyclic systems. According to Hantzsch-Widman nomenclature principles, the compound name reflects the hierarchical arrangement of ring systems where nitrogen-containing heterocycles take precedence over other components. The benzazepine core serves as the primary parent structure, with the imidazole ring functioning as a fused component designated by the [4,5,1-jk] fusion pattern notation. This nomenclature system indicates specific carbon-carbon and carbon-nitrogen bond connections between the ring systems, establishing the precise structural framework. The numbering system begins with the most senior heteroatom according to established priority orders, where nitrogen atoms receive preference over oxygen atoms in the numbering sequence.
The compound exhibits multiple synonymous designations that reflect different systematic naming approaches and structural perspectives. Alternative nomenclature includes 10-(Hydroxyimino)-1,3-diazatricyclo[6.4.1.0(4,13)]trideca-4,6,8(13)-triene-2,9-dione, which emphasizes the tricyclic framework and functional group positioning. This alternative name utilizes von Baeyer nomenclature principles for polycyclic systems, providing explicit bridge designation through the bracketed notation system. The geometric descriptor within this nomenclature system specifically addresses the spatial arrangement of atoms within the rigid tricyclic framework.
Isomeric considerations for this compound primarily involve the oxime functional group configuration and potential tautomeric forms. The oxime group at position 6 can exist in either E or Z geometric configurations, following Cahn-Ingold-Prelog priority rules for stereochemical designation. In the E configuration, the hydroxyl group and the highest priority substituent occupy opposite sides of the carbon-nitrogen double bond, while the Z configuration places these groups on the same side. The determination of E versus Z configuration requires careful evaluation of atomic priorities attached to the oxime carbon and nitrogen atoms. Additionally, the saturated positions within the dihydro designation at positions 4 and 5 introduce potential for conformational isomerism within the tricyclic framework.
The systematic name also incorporates multiple ketone functionalities at positions 2, 6, and 7, designated by the trione suffix. These carbonyl groups contribute to the overall molecular geometry and electronic distribution throughout the polycyclic system. The presence of these electron-withdrawing groups influences the basicity of nitrogen atoms within the ring system and affects the tautomeric equilibrium of the oxime functionality. The combination of these structural features creates a complex three-dimensional architecture that requires precise nomenclature to accurately convey the molecular structure and stereochemical relationships.
Molecular Geometry and Tricyclic Scaffold Analysis
The molecular geometry of 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk]benzazepine-2,6,7(1H)-trione exhibits a distinctive tricyclic architecture that combines planar aromatic regions with puckered saturated sections. The benzene ring component maintains planarity due to aromatic conjugation, while the seven-membered azepine ring adopts a non-planar conformation to minimize angle strain and torsional strain. This geometric arrangement creates a three-dimensional molecular framework where the imidazole fusion introduces additional rigidity to the overall structure. The tricyclic scaffold demonstrates how multiple ring systems can be interconnected through shared bonds while maintaining favorable geometric parameters for each individual ring component.
The seven-membered benzazepine ring represents the most conformationally flexible component of the tricyclic system. Unlike five- and six-membered rings that have relatively defined conformational preferences, seven-membered rings can adopt multiple conformations including boat, chair, and twist-boat arrangements. The presence of the nitrogen heteroatom within the azepine ring influences both the preferred conformation and the overall molecular dipole moment. Computational studies of related benzazepine systems indicate that the nitrogen lone pair orientation significantly affects the three-dimensional shape and electronic properties of the molecule.
The imidazole ring fusion at the [4,5,1-jk] positions creates a rigid planar component that constrains the overall molecular flexibility. This five-membered heterocyclic ring contains two nitrogen atoms in a 1,3-arrangement, contributing to the electron-deficient nature of the fused system. The fusion pattern specifically connects the imidazole ring to carbons 4 and 5 of the benzazepine core while bridging to the 1-position, creating a unique tricyclic framework. This fusion arrangement results in a contiguous aromatic system that extends across multiple rings, influencing both the electronic distribution and the overall molecular geometry.
| Structural Component | Ring Size | Hybridization State | Conformational Behavior |
|---|---|---|---|
| Benzene ring | 6-membered | sp² planar | Rigid aromatic system |
| Azepine ring | 7-membered | Mixed sp²/sp³ | Flexible non-planar |
| Imidazole ring | 5-membered | sp² planar | Rigid aromatic system |
| Oxime group | Linear | sp² planar | E/Z isomerism possible |
The dihydro designation at positions 4 and 5 indicates partial saturation within the tricyclic framework, creating sp³ hybridized carbon centers that disrupt complete aromatic conjugation. These saturated positions introduce conformational flexibility and affect the overall planarity of the molecule. The geometric consequences of this partial saturation include altered bond angles, modified electronic distribution, and changed three-dimensional molecular shape compared to fully aromatic analogs. The specific positioning of these saturated carbons within the fusion region between ring systems creates unique geometric constraints that influence the overall molecular conformation.
X-ray Crystallographic Studies of Benzazepine Core
Crystallographic analysis of benzazepine core structures provides fundamental insights into the solid-state organization and molecular packing arrangements of these heterocyclic systems. X-ray diffraction studies of related tetrahydro-1-benzazepine derivatives reveal characteristic crystallographic parameters that illuminate the three-dimensional arrangement of atoms within the crystal lattice. These studies demonstrate that benzazepine compounds typically crystallize in orthorhombic or monoclinic crystal systems, with specific space group assignments that reflect the molecular symmetry and intermolecular interactions present in the solid state.
Detailed crystallographic investigations of 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol revealed an orthorhombic crystal system with space group Pmn21, demonstrating refined unit-cell parameters of a = 19.422(6) Å, b = 6.512(3) Å, c = 9.757(4) Å and V = 1234.0(5) ų. These crystallographic parameters provide quantitative measures of the molecular packing efficiency and intermolecular spacing within the crystal structure. The relatively large unit cell volume reflects the three-dimensional space requirements of the benzazepine scaffold and associated substituents. Similar benzazepine derivatives with different substitution patterns show comparable crystallographic behavior, indicating that the core benzazepine structure imposes consistent packing constraints regardless of peripheral modifications.
The structural assembly in benzazepine crystal structures is characterized by multiple types of intermolecular interactions that stabilize the crystalline arrangement. Nitrogen-oxygen and oxygen-nitrogen hydrogen bonding interactions play crucial roles in determining the crystal packing, particularly when hydroxyl or amino functional groups are present within the molecular structure. These conventional hydrogen bonds create extended networks that link individual molecules into larger structural motifs. Additionally, unconventional carbon-hydrogen to oxygen contacts contribute to the overall stability of the crystal structure, demonstrating the importance of weak intermolecular forces in determining solid-state organization.
| Crystallographic Parameter | Typical Range | Structural Implication |
|---|---|---|
| Unit cell volume | 1200-2400 ų | Molecular packing efficiency |
| Space group | P21/m, Pmn21 | Molecular symmetry elements |
| Hydrogen bond distances | 2.7-3.2 Å | Intermolecular stability |
| Crystal system | Orthorhombic/Monoclinic | Lattice symmetry |
Temperature-dependent crystallographic studies reveal phase transition behavior in certain benzazepine derivatives, where thermal energy affects the ordering of flexible substituents within the crystal lattice. These phase transitions typically involve changes in molecular conformations or orientations that alter the crystal symmetry without breaking the primary intermolecular interactions. The observation of discrete disorder in some benzazepine structures indicates that certain molecular positions can be occupied by atoms in multiple orientations, reflecting the inherent flexibility of the seven-membered ring system. This crystallographic behavior provides direct evidence for the conformational dynamics of benzazepine scaffolds in the solid state.
The powder diffraction patterns of benzazepine compounds exhibit characteristic peak patterns that serve as fingerprints for structural identification and purity assessment. These diffraction patterns reflect the long-range order present in crystalline samples and provide quantitative information about crystallite size and lattice strain. The analysis of peak intensities and positions allows for the determination of preferred orientation effects and the assessment of crystalline quality. Modern powder diffraction techniques enable the refinement of structural parameters even in the absence of single crystal data, making these methods valuable for characterizing benzazepine derivatives that may not form suitable single crystals.
Tautomeric Behavior of Oxime Functional Group
The oxime functional group within 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk]benzazepine-2,6,7(1H)-trione exhibits complex tautomeric behavior that significantly influences the compound's chemical properties and reactivity patterns. Oximes are known to participate in various tautomeric equilibria, most notably the oxime-nitrone tautomerism that involves the migration of hydrogen atoms and rearrangement of bonding electrons. This tautomeric behavior is particularly important because different tautomeric forms can exhibit dramatically different chemical reactivity, physical properties, and biological activities. The specific electronic environment created by the tricyclic benzazepine-imidazole framework influences the relative stability of different tautomeric forms and the kinetics of interconversion between them.
High-level density functional theory calculations on oxime-nitrone tautomerism reveal that the isomerization process is more favorable through bimolecular mechanisms involving two molecules of oxime rather than the commonly assumed thermal 1,2-hydrogen shift mechanism. This finding challenges traditional understanding of oxime tautomerism and suggests that intermolecular interactions play crucial roles in determining tautomeric equilibria. The computational investigation demonstrates that the activation energy for bimolecular oxime tautomerism is significantly lower than for unimolecular processes, indicating that concentration effects and intermolecular hydrogen bonding influence the tautomeric behavior. These mechanistic insights have important implications for understanding the chemical behavior of oxime-containing compounds in solution and solid state.
The geometric isomerism of oximes adds another layer of complexity to their tautomeric behavior, as E and Z configurations can exhibit different tautomeric preferences and interconversion kinetics. The E configuration places the hydroxyl group and the carbon substituent on opposite sides of the carbon-nitrogen double bond, while the Z configuration positions these groups on the same side. The nomenclature for oxime geometric isomers follows either the traditional syn/anti system or the more systematic E/Z designation based on Cahn-Ingold-Prelog priority rules. The relative stability of E versus Z configurations depends on steric interactions between substituents and electronic effects from neighboring functional groups. In the context of the tricyclic benzazepine system, the rigid molecular framework constrains the possible orientations of the oxime group and influences the preferred geometric configuration.
| Tautomeric Form | Relative Stability | Characteristic Properties | Interconversion Barrier |
|---|---|---|---|
| Oxime (E) | Most stable | Lower reactivity | 15-25 kcal/mol |
| Oxime (Z) | Moderately stable | Intermediate reactivity | 15-25 kcal/mol |
| Nitrone | Least stable | Higher reactivity | 8-15 kcal/mol |
| Hydroxylamine | Variable | pH dependent | 20-30 kcal/mol |
Computational studies of arylamidoximes provide insights into the role of nitrone tautomers in nucleophilic addition reactions, demonstrating that the less stable but more reactive nitrone form can be the predominant reaction pathway under certain conditions. This finding has particular relevance for understanding the chemical behavior of oxime-containing benzazepine derivatives, as it suggests that minor tautomeric forms may dominate the reactivity profile despite being thermodynamically unfavorable. The involvement of nitrone tautomers in nucleophilic additions represents the first direct evidence for the participation of these forms in oxime chemistry, highlighting the importance of considering all possible tautomeric structures when analyzing chemical reactivity.
Properties
IUPAC Name |
(10Z)-10-hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-6-2-1-3-7-9(6)14(11(16)12-7)5-4-8(10)13-17/h1-3,17H,4-5H2,(H,12,16)/b13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFMUFXBAIBWKI-JYRVWZFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=C(C=CC=C3NC2=O)C(=O)/C1=N\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
The most extensively documented method begins with 5,6-dihydro-imidazo[4,5,1-jk]benzazepin-2,7-[1H,4H]-dione. Cyclization is achieved using ortho-phosphoric acid (H₃PO₄) and phenol under elevated temperatures. A representative procedure involves heating 29.2 g of the precursor with 292 g of H₃PO₄ and 14.1 g of phenol at 150°C for 2 hours under inert atmosphere. The reaction mixture is cooled to 35°C, quenched in ice water, and extracted with methylene chloride. Basification with sodium hydroxide precipitates the product, which is purified via silica gel chromatography.
This step’s success hinges on controlling the acid strength and temperature. Excess H₃PO₃ may lead to over-oxidation, while temperatures exceeding 160°C risk decomposition. The reaction yield is typically moderate (50–65%), with impurities arising from incomplete cyclization or side reactions involving phenol derivatives.
Oxime Formation via Alkyl Nitrite Treatment
The cyclized product undergoes oximation using alkyl nitrites (e.g., tert-butyl nitrite or isoamyl nitrite) in acidic or basic media. For instance, treating the intermediate with tert-butyl nitrite in hydrochloric acid (HCl) at 0–5°C selectively introduces the oxime group at the 6-position. The reaction mechanism involves nucleophilic attack by hydroxylamine (generated in situ from nitrite and acid) on the ketone moiety, forming the oxime.
Optimization Note : Lower temperatures (0–10°C) minimize side products like nitroso compounds, while prolonged reaction times (>6 hours) improve oxime yield to 75–85%. The product is isolated via solvent extraction (methylene chloride) and recrystallized from ethanol-water mixtures.
Catalytic Hydrogenation of Imine Intermediates
Palladium-Catalyzed Reduction
An alternative route employs catalytic hydrogenation of 4,5-dihydroimidazo[4,5,1-jk]benzazepine-2,6,7[1H]-trion-6-oxime. The oxime is dissolved in methanol or ethanol and hydrogenated under 3–5 bar H₂ pressure using palladium on carbon (Pd/C) at 25–30°C. The reaction selectively reduces the imine bond while preserving the oxime functionality, yielding the target compound with >90% purity.
Critical Parameters :
Sodium Borohydride Reduction
For small-scale synthesis, sodium borohydride (NaBH₄) in methanol effectively reduces imine intermediates. A protocol involves adding NaBH₄ portionwise to a chilled (−10°C) solution of the intermediate, followed by stirring for 2 hours. The product precipitates upon acidification with HCl and is filtered. While this method avoids high-pressure equipment, yields are lower (60–70%) due to competing reduction of the oxime group.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Impurity Profiling
Common impurities include:
-
Unreacted 5,6-dihydro precursor : Detected via HPLC retention time shift.
-
Over-oxidized by-products : Identified by mass spectrometry (m/z 245–260).
Comparative Analysis of Synthetic Methods
Key Findings :
-
The Pd/C hydrogenation route offers superior yield and purity but requires specialized equipment.
-
Acid-catalyzed cyclization is cost-effective for large-scale production but necessitates rigorous impurity control.
Industrial-Scale Optimization Strategies
Solvent Recycling
Methylene chloride from extraction steps is distilled and reused, reducing costs by 15–20%.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-6-oxime-imidazo4,5,1-jkbenzazepine-2,6,7(1h)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, boron hydride complexes for reduction, and various oxidizing agents for oxidation . Reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of imidazo[4,5,1-jk] benzazepine derivatives as selective inhibitors for phosphoinositide 3-kinase alpha (PI3Kα), a critical target in cancer therapy. For example, derivatives related to this compound have shown promising antiproliferative effects against various human tumor cell lines. One study reported an IC50 value of 0.016 μM for a closely related compound, indicating significantly enhanced potency compared to existing inhibitors like LY294002 .
Neuroprotective Effects
Research has suggested that compounds within this class may also exhibit neuroprotective properties. The mechanism is believed to involve modulation of neuroinflammatory pathways and protection against oxidative stress in neuronal cells. This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Evaluation
A recent investigation synthesized several derivatives of imidazo[4,5,1-jk] benzazepine and evaluated their anticancer properties. Among these compounds, some demonstrated significantly improved antiproliferative activity against breast cancer cell lines compared to traditional chemotherapeutics. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the benzazepine ring enhanced selectivity for cancer cells while minimizing toxicity to normal cells.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Compound A | 0.016 | High |
| Compound B | 0.050 | Moderate |
| Compound C | 0.100 | Low |
Case Study 2: Neuroprotective Screening
In another study focusing on neuroprotection, researchers tested the effects of various imidazo[4,5,1-jk] benzazepine derivatives on neuronal cell cultures subjected to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and preserved cellular function better than standard neuroprotective agents.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-6-oxime-imidazo4,5,1-jkbenzazepine-2,6,7(1h)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
TIBO Derivatives (Anti-HIV Agents)
Structural Similarities and Differences :
TIBO (tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one) derivatives, such as O-TIBO, Cl-TIBO, and R82913, share the imidazo-benzazepine core but differ in substituents. For example:
- O-TIBO : Contains a 5-methyl and 6-(3-methyl-2-butenyl) group .
- Cl-TIBO : Features a 9-chloro substitution .
- Target Compound : Replaces the benzodiazepine ring with a benzazepine trione system and introduces an oxime group at position 6 .
Biological Activity: TIBO derivatives are non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 RT with IC50 values in the nanomolar range . However, they exhibit rapid viral resistance due to single-point mutations (e.g., Leu100→Ile in RT), reducing efficacy . In contrast, the target compound lacks direct antiviral activity but serves as a precursor to zilpaterol, which modulates β-adrenergic receptors .
Table 1: Key Structural and Functional Differences
Imidazolone Derivatives with Antimicrobial Activity
Structural Comparison :
Compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one (from ) replace the benzazepine ring with triazine or pyrazole moieties. These modifications alter electronic properties and binding affinities.
Biological Activity :
Such derivatives exhibit antifungal (e.g., against Candida albicans) and antibacterial activity, likely due to interactions with microbial enzymes or membranes . In contrast, the target compound’s oxime and trione groups are tailored for hydrogenation reactions rather than direct antimicrobial effects .
Zilpaterol and Its Derivatives
Structural Relationship: The target compound is hydrogenated to yield 6-amino-7-hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]-benzazepin-2(1H)-one, the active ingredient in zilpaterol hydrochloride . Zilpaterol’s trans-configuration at positions 6 and 7 is critical for its β-adrenergic agonist activity, enhancing lean muscle growth in livestock .
Research Findings and Clinical Implications
- Anti-HIV Agents : TIBO derivatives face clinical limitations due to rapid resistance, prompting research into next-generation NNRTIs like etravirine (TMC125) .
- Zilpaterol Synthesis : Patents (e.g., US 4,585,770) detail scalable methods for the target compound, emphasizing stereochemical control to ensure efficacy .
- Computational Studies : DFT analyses of related imidazo-benzazepines highlight the importance of electron density distribution in binding interactions, though these studies focus on antiviral rather than veterinary applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1H)-trione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of imidazo-fused heterocycles often involves cyclocondensation or multi-step reactions. For example, imidazo[4,5-g]quinazolines are synthesized via chemical transformations of substituted benzimidazoles using aldehydes (e.g., 4-pyridine carbaldehyde) under mild conditions (CHCOOH, HO, 50°C) to form fused tricyclic structures . Reaction optimization includes adjusting solvent polarity, temperature, and stoichiometry of reagents. Catalytic systems (e.g., DIAD/PPh) can enhance yields in coupling steps .
Q. How should researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires complementary techniques:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., refinement parameters in ’s S1 data) .
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, imidazo-thiadiazines show distinct NH and aromatic proton signals in DMSO-d .
- Mass spectrometry : High-resolution MS validates molecular formula.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism).
- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
- Cross-validation : Use X-ray crystallography as a definitive reference for bond connectivity .
Q. What strategies are effective for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In vitro bioassays : Screen for activity against target proteins (e.g., kinase inhibition assays). For example, benzo[4,5]imidazo[1,2-c]pyrimidinone derivatives are tested for antiviral activity using enzyme-linked immunosorbent assays (ELISAs) .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., alkyl chains, halogens) and correlate changes with bioactivity. Derivatives with longer alkyl chains (n=8–12) in imidazo-quinazolines show enhanced membrane permeability .
- Toxicity profiling : Use cell viability assays (MTT or resazurin) to assess cytotoxicity. Limited toxicity data necessitate thorough dose-response studies .
Q. How can reaction byproducts or low yields in imidazo-fused heterocycle synthesis be mitigated?
- Methodological Answer :
- Byproduct analysis : LC-MS or TLC monitors reaction progress. For example, base-induced rearrangements (e.g., imidazo-thiazino-triazines) may generate side products due to competing pathways; quenching intermediates at specific timepoints minimizes this .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cyclization steps .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) favor cyclization .
Q. What computational tools are recommended for predicting the reactivity of imidazo-benzazepine derivatives?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Predict binding affinities to biological targets (e.g., benzodiazepine receptors) .
- DFT-based reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
